molecular formula C22H29N3O+2 B1251314 Po-Pro-3(2+)

Po-Pro-3(2+)

Cat. No. B1251314
M. Wt: 351.5 g/mol
InChI Key: IRNFZNDMEONWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Po-Pro-3(2+) is an unsymmetrical C3 cyanine dye having 1,3-benzoxazol-2-yl and pyridinium-4-yl substituents at each end. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.

Scientific Research Applications

Involvement in Invertebrate Defense Systems

  • Phenoloxidase (PO) Role in Drosophila : PO is a melanin-forming enzyme critical in invertebrates' host defense. Pro-PO, its zymogen form, has three isoforms in the Drosophila genome. Pro-PO3, in particular, is enzymatically active in its zymogen form, distinct from Pro-PO1 and 2. It plays a major role in lamellocyte-mediated spontaneous melanization processes (Nam, Jang, Asano, & Lee, 2008).

  • Mosquito Morphogenesis : Armigeres subalbatus prophenoloxidase III (As-pro-PO III) appears to be involved in mosquito morphogenesis. Changes in expression levels of As-pro-PO III in various developmental stages, particularly in pupae, suggest its association with morphogenesis (Tsao, Lin, Christensen, & Chen, 2009).

Biomedical and Pharmaceutical Research

  • Nonviral Gene Delivery Systems : A study on the characterization of non-viral gene delivery systems used various nucleic acid stains, including PO-Pro-3, for fluorescence spectroscopy. This application is significant for biophysical characterization of DNA-condensation in gene therapy research (Welz & Fahr, 2001).

  • Glycopeptide Transporters in Nutrition : Research into the transport mechanisms of glycopeptides, such as Pro-Hyp-CONH-GlcN (POGlcN), employed fluorescence spectroscopy techniques, potentially involving compounds like PO-Pro-3. This study aids in understanding how specific glycopeptides are transported across intestinal barriers (Feng & Betti, 2017).

Understanding Enzyme Functions

  • Prolyl Oligopeptidase (PO) Functions : Investigations into the physiological role of PO, an intracellular, cytoplasmatic oligopeptidase, utilized various analytical techniques. Understanding the function of such enzymes, potentially involving PO-Pro-3(2+), is crucial in neurobiology and clinical studies (Brandt, Scharpe, & Lambeir, 2007).

Molecular and Genetic Research

  • Point of Care Testing (PoC) in Genetics : PCR technologies, crucial for Point of Care testing, involve various molecular assays where compounds like Po-Pro-3(2+) could be used for nucleic acid staining and analysis (Petralia & Conoci, 2017).

Disease and Pathogen Research

  • Mosquito Immune Response : Research on mosquito phenoloxidases, like As-pro-PO V, revealed its role in immune responses and egg chorion melanization, essential for understanding disease vectors (Tsao et al., 2015).

  • Cancer Therapeutics : The development of PROTACs, a cancer therapeutic strategy, involves the degradation of proteins of interest (POI). Studies on these chimeras potentially involve compounds like Po-Pro-3(2+) for molecular binding and degradation analysis (Beveridge et al., 2020).

properties

Product Name

Po-Pro-3(2+)

Molecular Formula

C22H29N3O+2

Molecular Weight

351.5 g/mol

IUPAC Name

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C22H29N3O/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4/h5-7,9-14,16-17H,8,15,18H2,1-4H3/q+2

InChI Key

IRNFZNDMEONWJL-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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